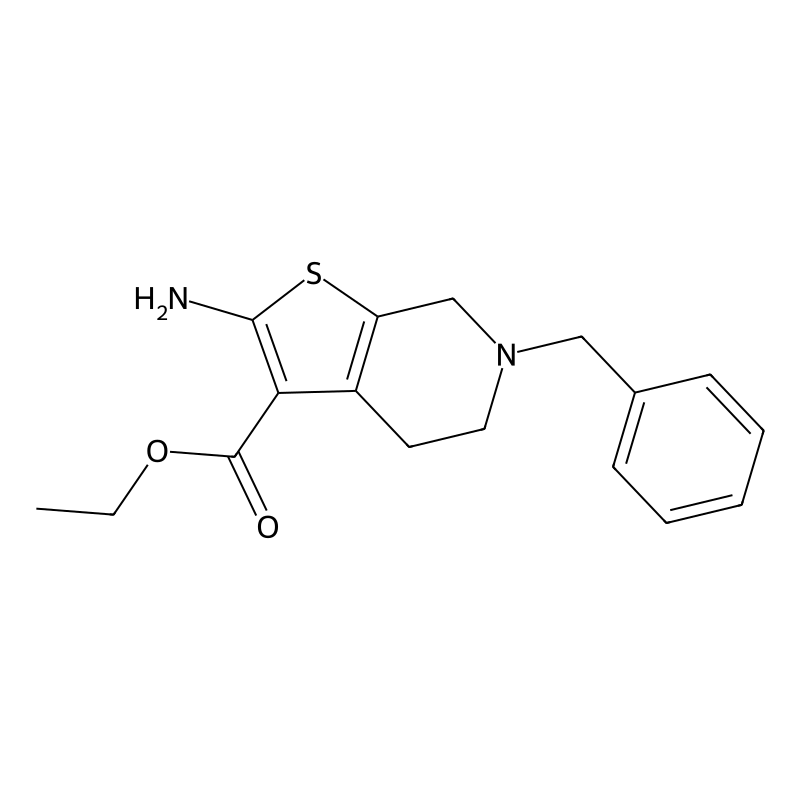

Tinoridine

Content Navigation

Standard NSAIDs like indomethacin fail to prevent lipid peroxidation-driven membrane damage in assays. Tinoridine offers a dual mechanism: COX inhibition and robust hydroxyl radical scavenging, stabilizing lysosomal and microsomal membranes.

- Blocks MDA formation at 1:10 molar ratio, 50× more potent than α-tocopherol.

- Rescues cytochrome P-450 and G6Pase in CCl₄-induced hepatotoxicity models.

- Ideal positive control for ferroptosis assays and organelle protection.

Consistent purity ≥98%, available for immediate supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Tinoridine (CAS 24237-54-5) is a thienopyridine-derived non-steroidal anti-inflammatory drug (NSAID) distinguished by its dual capacity to inhibit cyclooxygenase (COX) pathways and act as a highly potent hydroxyl radical scavenger . Unlike classical NSAIDs that solely target prostaglandin synthesis, Tinoridine serves as a critical benchmark compound in biochemical procurement for its quantifiable anti-lipid peroxidation properties, which stabilize lysosomal and microsomal membranes[1]. For industrial and laboratory buyers, it is primarily sourced as a reproducible positive control in hepatoprotection models, ferroptosis assays, and oxidative stress screening, offering a well-characterized baseline for evaluating novel antioxidant and anti-inflammatory drug candidates.

Procurement Fit

Procuring generic NSAIDs (such as indomethacin) or standard antioxidants (such as alpha-tocopherol) as substitutes for Tinoridine compromises assay validity in lipid peroxidation and membrane integrity models. While indomethacin provides baseline COX inhibition, it entirely lacks the capacity to halt lipid peroxidation-induced membrane disintegration, rendering it ineffective in assays measuring oxidative organelle damage [2]. Conversely, while alpha-tocopherol is a standard antioxidant, it exhibits significantly lower anti-peroxidative potency in vitro and frequently fails to provide in vivo hepatoprotection against agents like carbon tetrachloride (CCl4) at standard doses [1]. Tinoridine bridges this gap, providing simultaneous inflammatory pathway inhibition and quantitatively greater radical scavenging, making it non-interchangeable for complex multifactorial tissue injury models.

Substitution Risk

References

- [1] Zhao XG, et al. Protection against carbon tetrachloride-induced hepatotoxicity by pretreating rats with the hemisuccinate esters of tocopherol and cholesterol. Environ Health Perspect. 1990.

- [2] Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction. Jpn J Pharmacol. 1983.

Assay Baseline Suitability: Anti-Peroxidative Benchmarking vs. Alpha-Tocopherol

In standardized microsomal lipid peroxidation assays, Tinoridine demonstrates an anti-peroxidative activity approximately 50 times greater than that of the benchmark antioxidant alpha-tocopherol [1]. Quantitative stoichiometric analysis reveals that 1 mole of Tinoridine effectively blocks the formation of about 10 moles of malondialdehyde (MDA), indicating its ability to arrest lipid peroxidation chain reactions at the initial step [1].

| Evidence Dimension | Anti-peroxidative potency and MDA inhibition |

| Target Compound Data | Tinoridine (1 mol blocks ~10 mol MDA; 50x potency) |

| Comparator Or Baseline | Alpha-tocopherol (baseline potency, 50x weaker) |

| Quantified Difference | 50-fold greater anti-peroxidative activity |

| Conditions | NADPH- or ascorbic acid-induced lipid peroxidation in microsomes |

Buyers developing high-throughput antioxidant screening assays should select Tinoridine over alpha-tocopherol to establish a much more robust and sensitive positive control baseline.

In Vivo Model Reproducibility: Hepatoprotection and Cytochrome P-450 Rescue

For in vivo hepatotoxicity workflows, Tinoridine provides highly reproducible protection that standard dietary antioxidants fail to achieve. Administration of Tinoridine (100 mg/kg) prior to carbon tetrachloride (CCl4) exposure significantly controls CCl4-induced enzyme leakage and rescues liver microsomal cytochrome P-450 and glucose-6-phosphatase activities . In contrast, standard alpha-tocopherol administration fails to provide observable hepatoprotection or prevent transaminase elevation in identical CCl4 models, necessitating complex esterification (e.g., tocopheryl succinate) to achieve similar effects [1].

| Evidence Dimension | In vivo hepatoprotection (Cytochrome P-450 rescue) |

| Target Compound Data | Tinoridine (100 mg/kg) rescues P-450 and G6Pase activities |

| Comparator Or Baseline | Alpha-tocopherol (fails to protect against CCl4 hepatotoxicity) |

| Quantified Difference | Complete rescue of microsomal enzymes vs. failure of standard antioxidant |

| Conditions | CCl4-induced hepatotoxicity model in Wistar rats |

Ensures reliable positive control performance in drug-induced liver injury (DILI) models, avoiding the false negatives associated with standard vitamin E supplementation.

Organelle Membrane Stabilization: Renin Granule Integrity vs. Indomethacin

Tinoridine's utility in organelle stabilization workflows far exceeds that of classical NSAIDs. In isolated rat kidney cortex renin granules exposed to 50 µM ascorbic acid, Tinoridine (50 µM) completely inhibited lipid peroxide formation and significantly suppressed renin release[1]. In direct contrast, standard anti-inflammatory agents including indomethacin, hydrocortisone, and prednisolone demonstrated zero ability to inhibit lipid peroxidation in the granule fraction and failed to influence renin release [1].

| Evidence Dimension | Lipid peroxide formation and renin release inhibition |

| Target Compound Data | Tinoridine (50 µM) completely inhibits lipid peroxidation |

| Comparator Or Baseline | Indomethacin, hydrocortisone, prednisolone (0% inhibition) |

| Quantified Difference | 100% inhibition vs. 0% inhibition of membrane oxidative disintegration |

| Conditions | Ascorbic acid-induced lipid peroxidation in rat kidney cortex renin granule fraction at 37°C |

Proves that Tinoridine is mandatory for procurement in specialized organelle preservation and secretory granule assays where standard COX inhibitors are completely ineffective.

Positive Control in Ferroptosis and Lipid Peroxidation Assays

Due to its ability to block MDA formation at a 1:10 molar ratio and its 50-fold superiority over alpha-tocopherol, Tinoridine is a highly effective positive control for high-throughput in vitro screening of novel ferroptosis inhibitors and radical scavengers [1].

Standardized Reagent for Drug-Induced Liver Injury (DILI) Models

Tinoridine's proven capacity to rescue cytochrome P-450 and G6Pase activities in CCl4-treated rats makes it a reliable benchmark compound for in vivo hepatoprotection workflows, outperforming standard non-esterified antioxidants .

Membrane Stabilizer in Subcellular Fractionation Studies

Because it prevents oxidative disintegration of sensitive organelles—a feature completely lacking in indomethacin and corticosteroids—Tinoridine is highly recommended as a protective additive during the isolation and incubation of secretory vesicles, such as renin granules or lysosomes.

Application Selection Guide

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

25913-34-2 (mono-hydrochloride)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

The protective effect of tinoridine against carbon tetrachloride hepatotoxicity

H Yasuda, N Izumi, O Shimada, T Kobayakawa, M NakanishiPMID: 6892737 DOI: 10.1016/0041-008x(80)90335-x

Abstract

Rapid structural characterization of in vivo and in vitro metabolites of tinoridine using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites

Pradipbhai D Kalariya, Prinesh N Patel, P Kavya, Mahesh Sharma, Prabha Garg, R Srinivas, M V N Kumar TalluriPMID: 26505767 DOI: 10.1002/jms.3640

Abstract

Tinoridine is a nonsteroidal anti-inflammatory drug and also has potent radical scavenger and antiperoxidative activity. However, metabolism of tinoridine has not been thoroughly investigated. To identify in vivo metabolites, the drug was administered to Sprague-Dawley rats (n = 5) at a dose of 20 mg kg(-1), and blood, urine and feces were collected at different time points up to 24 h. In vitro metabolism was delved by incubating the drug with rat liver microsomes and human liver microsomes. The metabolites were enriched by optimized sample preparation involving protein precipitation using acetonitrile, followed by solid-phase extraction. Data processes were carried out using multiple mass defects filters to eliminate false-positive ions. A total of 11 metabolites have been identified in urine samples including hydroxyl, dealkylated, acetylated and glucuronide metabolites; among them, some were also observed in plasma and feces samples. Only two major metabolites were formed using liver microsomal incubations. These metabolites were also observed in vivo. All the 11 metabolites, which are hitherto unknown and novel, were characterized by using ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry in combination with accurate mass measurements. Finally, in silico toxicological screening of all metabolites was evaluated, and two metabolites were proposed to show a certain degree of lung or liver toxicity.Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure

B Delhotal, B Flouvat, L PotauxPMID: 6605310 DOI:

Abstract

The pharmacokinetics of tinoridine was studied after oral administration (200, 400, and 800 mg in random order) to six healthy subjects and (200 mg) to patients with renal disease. Plasma concentrations of tinoridine were determined by GLC with electron-capture detection and urine concentrations by HPLC. The plasma half-life of tinoridine was about 8.2 h in healthy subjects and was not affected by renal failure. Total body clearance (Clc/F) was very high, but renal clearance was small, about 0.30 1.h-1. There was no correlation between dose (200 mg vs 400 or 800 mg) and Cmax or AUC, suggesting a first-pass effect. Renal failure did not affect pharmacokinetic parameters. However, there was a strong linear correlation between Cmax and age (r = 0.919) and AUC and age (r = 0.838). These results suggest an increase of bioavailability in the elderly.Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction

Y Matsumura, N Miyawaki, Y Ohno, Y Sasaki, T Shimizu, S MorimotoPMID: 3906080 DOI: 10.1248/bpb1978.8.532

Abstract

This study was carried out to investigate the effect of tinoridine (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine), a non-steroidal anti-inflammatory drug, on the lipid peroxidation and renin release in the renin granule fraction. The renin granule fraction was prepared from the kidney cortex homogenate by a discontinuous sucrose density gradient centrifugation. Incubation of this fraction at 37 degrees C resulted in an increase in lipid peroxide formation, accompanied by increased release of renin from the granules. When the renin granule fraction was incubated with 50 microM tinoridine at 37 degrees C, lipid peroxide formation in this fraction was completely inhibited. Simultaneously, the rate of renin release from the granules was significantly suppressed. Tinoridine, at concentrations from 5 microM up to 100 microM, produced a concentration-dependent inhibition on the simultaneous increases in lipid peroxide formation and renin release induced by 50 microM ascorbic acid in the renin granule fraction. On the other hand, indomethacin, hydrocortisone and prednisolone, which had no ability to inhibit the lipid peroxidation in the renin granule fraction, did not influence the release of renin from the granules. These results suggest that tinoridine suppresses renin release by inhibiting the oxidative disintegration of membranes of renin granules.Protection against hepatic injury by a novel spiropiperidine derivative

H Yasuda, N Izumi, O Shimada, Y Maruyama, T KobayakawaPMID: 3764923 DOI: 10.1016/0041-008x(86)90347-9

Abstract

The evaluation of a novel hepatoprotective agent, Y-8845 (8(2-dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro [4,5]decane dihydrochloride monohydrate), against carbon tetrachloride (CCl4)- and endotoxin-induced acute and chronic hepatic injury was carried out in rats. This compound, in a dose-dependent way, markedly reduced the increases in serum transaminase activities, the extent of liver cell necrosis, and the delay in indocyanine green (ICG) disappearance produced by a single toxic dosage of CCl4. This protective effect was observed even at doses of Y-8845 lower than 10 mg/kg po. It was also shown to protect the liver against injury induced by endotoxin. Furthermore, in the chronic liver injury induced by repeated administrations of CCl4 for 12 weeks, significant reductions of the increases in serum enzyme activities, liver fibrosis, and liver enlargement, and improvement in the ICG retention rate, were recognized in the Y-8845-treated groups at 10 mg/kg po or less. These findings indicate that this new agent has a remarkable protective effect, and possibly a therapeutic effect on liver injury.Effects of mepirizole and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats

H Tanaka, M Nakagawa, K Takeuchi, S OkabePMID: 2914545 DOI: 10.1007/BF01536058

Abstract

Mepirozole, a basic antiinflammatory drug and duodenal ulcerogen in laboratory animals, macroscopically protected the gastric mucosa of rats from HCl-ethanol-induced damage in a dose-dependent manner. These effects were evident when the agent was given orally, intraperitoneally, or subcutaneously at 3 or 10 mg/kg 0.5 hr before HCl-ethanol administration. Histologically, the surface epithelial and pit cells were not protected by mepirizole, but most of the mucosal cells located in the deeper portions were well preserved. Gastric acid secretion in the pylorus-ligated or acute fistula preparation was not affected by 10 mg/kg of mepirizole. Gastric motility determined by a balloon method was dose-dependently inhibited by the agent. Mepirizole protection was significantly reduced by pretreatment with subcutaneous indomethacin (5 mg/kg) and N-ethylmaleimide (10 mg/kg). The gastric motility inhibited by mepirizole was not reversed by indomethacin and N-ethylmaleimide treatment. These results suggest that the mechanism underlying mepirizole protection relates to both endogenous prostaglandins and sulfhydryl compounds present in the gastric mucosa, but does not relate to an inhibition of gastric motility. Dulcerozine and other basic antiinflammatory drugs (tiaramide, tinoridine, and benzydamine) given either orally or intraperitoneally at 10-100 mg/kg also dose-dependently prevented the development of HCl-ethanol-induced lesions. Mepirizole and other basic antiinflammatory drugs are cytoprotective in the rat stomach.Hydroxyl radical scavenging action of tinoridine

O Shimada, H YasudaPMID: 3030074 DOI: 10.1007/BF01966208

Abstract

Radical scavenging action of tinoridine, a non-steroidal anti-inflammatory drug with a potent anti-peroxidative activity, was investigated. Tinoridine reduced a stable free radical, diphenyl-p-picryl-hydrazyl, in the molar ratio of about 1:2, indicating its free radical scavenging ability. Tinoridine inhibited the lipid peroxidation in rat liver microsomes induced by xanthine-xanthine oxidase system in the presence of ADP and Fe2+, in which hydroxyl radical (. OH) is formed. Tinoridine was demonstrated to be oxidized in the course of the lipid peroxidation by following the fluorescence derived from the oxidation product of tinoridine. It was also oxidized by the xanthine-xanthine oxidase system in the presence of Fe2+, but its oxidation was slow in the absence of Fe2+ and almost completely inhibited by catalase. Tinoridine was also oxidized by H2O2-Fe2+ system producing . OH (Fenton reaction), but it did not affect the reduction of cytochrome c caused by superoxide radical. These results indicate that tinoridine is able to scavenge . OH and the main active oxygen species responsible for the lipid peroxidation is . OH. The anti-peroxidative and . OH scavenging ability of tinoridine should contribute to its anti-inflammatory action.Explore Compound Types